molecular formula C8H11NO B063725 1,2,8,8A-tetrahydroindolizin-3(5H)-one CAS No. 178671-88-0

1,2,8,8A-tetrahydroindolizin-3(5H)-one

Cat. No.: B063725
CAS No.: 178671-88-0
M. Wt: 137.18 g/mol
InChI Key: VNVQIGJEZFTOBP-UHFFFAOYSA-N
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Description

1,2,8,8A-tetrahydroindolizin-3(5H)-one is a heterocyclic organic compound that features a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8,8A-tetrahydroindolizin-3(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an appropriate amine with a ketone or aldehyde can lead to the formation of the indolizine ring system.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,8,8A-tetrahydroindolizin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2,8,8A-tetrahydroindolizin-3(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,2,8,8A-tetrahydroindolizin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A structurally related compound with similar properties.

    Pyrrolizine: Another related compound with a fused ring system.

    Quinolizine: A compound with a similar ring structure but different functional groups.

Uniqueness

1,2,8,8A-tetrahydroindolizin-3(5H)-one is unique due to its specific ring structure and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5,8,8a-tetrahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVQIGJEZFTOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,8,8A-tetrahydroindolizin-3(5H)-one
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1,2,8,8A-tetrahydroindolizin-3(5H)-one
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1,2,8,8A-tetrahydroindolizin-3(5H)-one
Reactant of Route 4
1,2,8,8A-tetrahydroindolizin-3(5H)-one
Reactant of Route 5
1,2,8,8A-tetrahydroindolizin-3(5H)-one
Reactant of Route 6
1,2,8,8A-tetrahydroindolizin-3(5H)-one

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